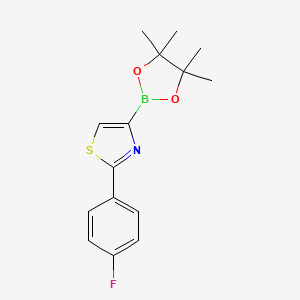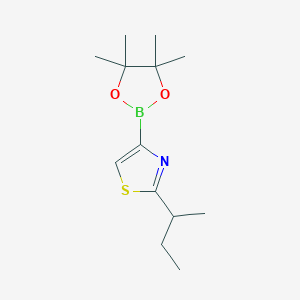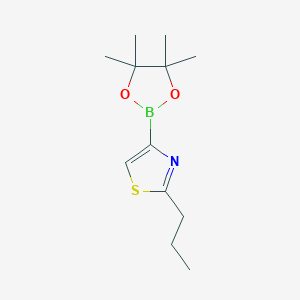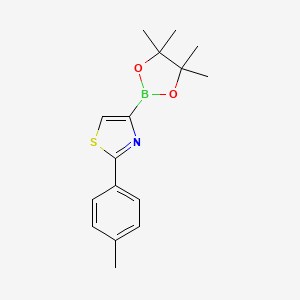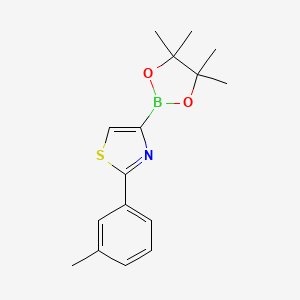
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester (2-OTBP) is a novel organic compound that has been studied for its potential applications in the scientific field. It is a boronic ester of 2-oxopyrrolidine-1-thiazole-4-boronic acid, and it is a versatile compound with a wide range of applications. It is a valuable compound for research and development of new products and processes.
科学研究应用
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has been studied for its potential applications in the scientific field. It has been used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and other materials. It has also been used as a catalyst in the synthesis of a variety of compounds, including polymers and pharmaceuticals. Additionally, this compound has been studied for its potential applications in the field of biochemistry and molecular biology, where it has been used to study enzyme-catalyzed reactions, protein-protein interactions, and the structure and function of proteins.
作用机制
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester that has been studied for its potential applications in the scientific field. It is thought to act as a Lewis acid, which is a type of chemical compound that can accept electrons from a donor molecule. This ability of this compound to accept electrons from donor molecules is thought to be responsible for its various applications in the scientific field.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, this compound has been found to inhibit the activity of certain proteins, including those involved in the regulation of gene expression. Finally, this compound has been found to have an effect on the activity of certain hormones, such as insulin, which can affect the metabolism of glucose.
实验室实验的优点和局限性
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a relatively stable compound that is not easily degraded by heat or light. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, this compound has several limitations for use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
未来方向
There are a variety of potential future directions for the use of 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester in the scientific field. It could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of a variety of compounds, including polymers and pharmaceuticals. Furthermore, it could be used to study the structure and function of proteins, as well as the regulation of gene expression. Finally, it could be used to study the effects of hormones, such as insulin, on the metabolism of glucose.
合成方法
2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester can be synthesized through a variety of methods, including the direct synthesis of the boronic ester, the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with pinacol and the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with a pinacol ester. The direct synthesis of the boronic ester is the most common method and involves the reaction of 2-oxopyrrolidine-1-thiazole-4-boronic acid with pinacol in a solvent such as dichloromethane. The reaction is typically conducted at room temperature and requires a catalyst such as anhydrous sodium carbonate.
属性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3S/c1-12(2)13(3,4)19-14(18-12)9-8-20-11(15-9)16-7-5-6-10(16)17/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSVOHZLFFLVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

